Koboquinone A

Description

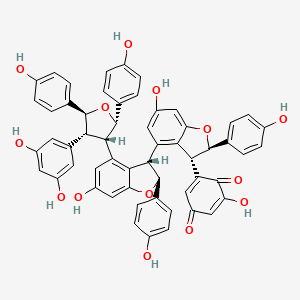

Koboquinone A (C₃₆H₂₈O₁₂) is a secondary metabolite derived from kobophenol A, a bioactive oligostilbene found in Caragana sinica (a traditional Chinese medicinal plant) . It is formed via oxidative metabolism mediated by gut microbiota, particularly Klebsiella pneumoniae, or through acidic gastric conditions in rats . Structurally, this compound features a symmetric quinone core with tetrahydrofuran rings and phenolic substituents, distinguishing it from its precursor kobophenol A, which contains a tetraphenol-substituted tetrahydrofuran moiety . Pharmacokinetic studies in rats reveal its low oral bioavailability (2.0%) and rapid clearance, with preferential accumulation in the liver .

Properties

Molecular Formula |

C56H42O14 |

|---|---|

Molecular Weight |

938.9 g/mol |

IUPAC Name |

2-[(2R,3S)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C56H42O14/c57-31-9-1-26(2-10-31)53-46(30-17-35(61)19-36(62)18-30)49(56(70-53)29-7-15-34(60)16-8-29)40-20-38(64)24-44-47(40)50(54(68-44)27-3-11-32(58)12-4-27)41-21-39(65)25-45-48(41)51(42-22-37(63)23-43(66)52(42)67)55(69-45)28-5-13-33(59)14-6-28/h1-25,46,49-51,53-62,64-66H/t46-,49+,50-,51+,53+,54+,55-,56+/m0/s1 |

InChI Key |

CSLSABHPHCFZPQ-WWNWJTSRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=O)C=C(C1=O)O)C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=O)C=C(C1=O)O)C1=CC(=CC(=C1)O)O)O |

Synonyms |

koboquinone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Koboquinone A belongs to the quinone class of compounds, which are characterized by conjugated diketone structures. Below is a comparative analysis with structurally or functionally related compounds:

Kobophenol A (Precursor Compound)

Przewaquinone A (Structural Analog)

Przewaquinone A, a synthetic quinone, shares a similar quinone backbone but lacks the tetrahydrofuran rings present in this compound.

Hydroquinone Derivatives (Functional Analog)

Hydroquinones (e.g., 1,4-dihydroxybenzene) are simpler quinones used industrially and medicinally. While this compound’s osteogenic activity is unique, hydroquinones are primarily employed as reducing agents or in dermatology (e.g., depigmenting agents) . This compound’s complex structure confers higher stability and target specificity compared to hydroquinones.

Diphenoquinones (Structural Class)

Diphenoquinones, featuring two benzene rings linked by a quinone moiety, are structurally simpler than this compound. They are often studied for their electrochemical properties, whereas this compound’s biological activity is more pharmacologically relevant .

Key Research Findings

- Metabolic Pathways: this compound is generated via two routes: (i) Klebsiella pneumoniae-mediated oxidation of kobophenol A (80% conversion rate under 0.01 M HCl) , and (ii) acid-catalyzed epimerization in gastric conditions .

- Pharmacokinetics: After oral administration, this compound’s half-life (5.78 hours) exceeds that of intravenous dosing (0.68 hours), suggesting prolonged tissue retention .

- Comparative Bioactivity: Unlike kobophenol A, this compound lacks significant antioxidant capacity but uniquely promotes bone cell proliferation .

Data Tables

Table 1: Structural Comparison of this compound and Analogues

| Compound | Core Structure | Functional Groups | Molecular Weight |

|---|---|---|---|

| This compound | Quinone + tetrahydrofuran | Phenolic, ketone | 644.6 g/mol |

| Kobophenol A | Stilbene tetramer | Phenolic, ether | 680.6 g/mol |

| Przewaquinone A | Quinone | Alkyl side chains | 328.4 g/mol |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route | Half-life (h) | Bioavailability (%) | Tissue Accumulation |

|---|---|---|---|

| Oral | 5.78 | 2.0 | Liver |

| Intravenous | 0.68 | 100 | Systemic circulation |

Q & A

Q. What are the standard methodologies for isolating Koboquinone A from natural sources?

To isolate this compound, researchers typically employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns, using gradient elution systems (e.g., water-acetonitrile). Prior extraction often involves Soxhlet extraction with polar solvents like methanol or ethanol. Validation of purity requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions in line with protocols for natural product isolation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Structural confirmation requires a multi-spectral approach:

- NMR : Compare 1H and 13C NMR data with published spectra, focusing on quinone ring protons (δ 6.8–7.2 ppm) and carbonyl groups (δ 180–200 ppm).

- HR-MS : Validate molecular formula (C₂₀H₂₄O₆) with high-resolution mass spectrometry, ensuring error margins < 5 ppm.

- IR : Confirm quinone carbonyl stretches (~1670 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Cross-reference with databases like SciFinder or Reaxys, adhering to reproducibility guidelines for spectral acquisition .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

Standard assays include:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ quantification at 517 nm).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves (1–100 μM).

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based kits. Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Address discrepancies by:

- Standardizing Protocols : Ensure uniform cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., extraction methods, assay sensitivity).

- Dose-Response Validation : Replicate conflicting studies under controlled conditions, employing blinded data analysis to minimize bias. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize the synthesis of this compound derivatives while maintaining stereochemical integrity?

Key strategies include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to preserve stereocenters.

- Protecting Groups : Temporarily block reactive hydroxyls with tert-butyldimethylsilyl (TBS) groups during quinone functionalization.

- Analytical Monitoring : Track stereochemistry via circular dichroism (CD) spectroscopy and X-ray crystallography. Document synthetic yields and enantiomeric excess (ee) for reproducibility .

Q. How can multi-omics approaches elucidate this compound's mechanism of action in complex biological systems?

Integrate:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2 pathway activation).

- Proteomics : TMT-labeled LC-MS/MS to quantify protein expression changes (e.g., apoptosis markers like caspase-3).

- Metabolomics : GC-MS to profile metabolic shifts (e.g., ROS-induced lipid peroxidation). Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis, ensuring alignment with mechanistic hypotheses .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting results .

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methodology, including raw data deposition in repositories like Zenodo .

- Ethical Compliance : For studies involving human-derived cells, obtain IRB approval and adhere to Declaration of Helsinki principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.